molecular formula C8H7BrN2S B14265049 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole CAS No. 134135-36-7

1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole

Cat. No.: B14265049
CAS No.: 134135-36-7
M. Wt: 243.13 g/mol
InChI Key: XBNBQTNJANLCSU-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole is a chemical compound that features a brominated thiophene ring attached to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole typically involves the bromination of thiophene followed by the formation of the imidazole ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by imidazole ring formation. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted imidazole derivatives.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The brominated thiophene ring and imidazole moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole is unique due to its combination of a brominated thiophene ring and an imidazole moiety. This combination provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

134135-36-7

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]imidazole

InChI

InChI=1S/C8H7BrN2S/c9-8-2-1-7(12-8)5-11-4-3-10-6-11/h1-4,6H,5H2

InChI Key

XBNBQTNJANLCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC2=CC=C(S2)Br

Origin of Product

United States

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